XMD17-109 is a synthetic organic compound that serves as a potent and selective inhibitor of the mitogen-activated protein kinase 7, commonly known as extracellular signal-regulated kinase 5. This compound is primarily utilized as a tool in research to investigate the signaling pathways mediated by extracellular signal-regulated kinase 5. XMD17-109 has also been noted for its inhibitory effects on bromodomain and extra-terminal domain family proteins, particularly bromodomain-containing protein 4, which plays a significant role in gene regulation .
XMD17-109 was developed as part of a series of compounds aimed at targeting specific kinases involved in cellular signaling pathways. It is classified under synthetic organic compounds and is recognized for its high binding affinity to its target, with an IC50 value reported at approximately 162 nM . The compound is also known by other names, including compound 26 and ERK5-IN-1 .
The synthesis of XMD17-109 involves several steps that incorporate specific chemical moieties to enhance its binding affinity to extracellular signal-regulated kinase 5. The compound features a complex structure characterized by a pyrimidobenzodiazepine core. The synthesis typically starts with the formation of the benzodiazepine scaffold, followed by the introduction of substituents that enhance selectivity and potency against the target kinase.
The synthetic pathway can be summarized as follows:
XMD17-109 has a complex molecular structure with the following IUPAC name:
11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one.
The compound's two-dimensional structure can be visualized through chemical drawing software, revealing key functional groups that contribute to its activity against extracellular signal-regulated kinase 5 .
XMD17-109 primarily acts through competitive inhibition of extracellular signal-regulated kinase 5. Its mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation. This inhibition can lead to various downstream effects in cellular signaling pathways.
In addition to its primary action on extracellular signal-regulated kinase 5, XMD17-109 also interacts with bromodomain-containing proteins, leading to potential off-target effects that may complicate its pharmacological profile .
The mechanism of action for XMD17-109 involves several key steps:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various experimental applications.
XMD17-109 is primarily used in scientific research focused on:
ERK5 (Extracellular Signal-Regulated Kinase 5), encoded by the MAPK7 gene, is distinguished from other MAPKs by its unique dual-domain architecture. The N-terminal kinase domain shares ~50% homology with ERK2 but is followed by a C-terminal extension containing a nuclear localization signal (NLS) and a transcriptional activation domain (TAD) [2] [3] [9]. This structural duality enables ERK5 to function as both a kinase and a transcription factor. Activation occurs via upstream MEK5 phosphorylation of the TEY motif in the activation loop, triggering kinase activity and autophosphorylation of the C-terminus. This autophosphorylation exposes the NLS, facilitating nuclear translocation where ERK5 directly phosphorylates transcription factors like MEF2 or activates gene expression via its TAD [3] [9]. Crucially, the C-terminal TAD integrates signals from multiple kinases (e.g., ERK1/2, CDK1), allowing ERK5 to act as a signal integrator beyond canonical MAPK pathways [9].
Table 1: Structural and Functional Domains of ERK5
Domain | Key Features | Functional Consequences |
---|---|---|
N-terminal Kinase Domain | 50% identity with ERK2; Contains TEY activation motif phosphorylated by MEK5 | Catalyzes substrate phosphorylation; Autophosphorylates C-terminal domain |
C-terminal Extension | Contains nuclear localization signal (NLS) and transcriptional activation domain (TAD) | Mediates nuclear translocation; Binds transcription factors (e.g., MEF2); Drives gene expression |
Regulatory Sites | Phosphorylated by ERK1/2, CDK1, and auto-phosphorylation | Integrates signals from multiple pathways; Modulates subcellular localization and stability |
ERK5 signaling is hyperactivated in diverse pathologies. In oncology, it drives proliferation, survival, and metastasis in prostate cancer, breast cancer, and melanoma [2] [8]. ERK5 activation promotes epithelial-mesenchymal transition (EMT) and confers resistance to targeted therapies (e.g., BRAF inhibitors in melanoma, EGFR inhibitors in NSCLC) by bypassing inhibited pathways [2] [8] [9]. In inflammation, ERK5 is a potent mediator of cytokine production (e.g., IL-6, IL-8) and adhesion molecule expression in endothelial cells and monocytes stimulated by TLR agonists (e.g., LPS) or cytokines (e.g., TNF-α) [7] [9]. Genetic ablation of ERK5 reduces inflammation in endotoxemia and ischemia-reperfusion models, validating its therapeutic potential [7] [9]. However, kinase-independent functions of ERK5 (mediated via protein scaffolding or its TAD) complicate pharmacological targeting, necessitating tools beyond ATP-competitive inhibitors [1] [9].
XMD17-109 (ERK5-IN-1; Cmpd 26) was developed through structure-activity optimization of benzodiazepinone scaffolds to enhance ERK5 potency and selectivity. Biochemically, it inhibits ERK5 kinase activity with an IC₅₀ of 162 ± 6 nM [4] [10]. Cellular assays confirmed its ability to block epidermal growth factor (EGF)-induced ERK5 autophosphorylation (EC₅₀ = 90 ± 30 nM) and AP-1 transcriptional activity (EC₅₀ = 4.2 μM) in HEK293 cells [4] [10]. Early classification positioned it as a dual ERK5/LRRK2 inhibitor (LRRK2[G2019S] IC₅₀ = 339 nM) [4] [10]. Crucially, XMD17-109 also exhibits off-target activity against bromodomain-containing proteins (e.g., BRD4), complicating its mechanistic interpretation [9]. Pharmacokinetic studies in mice revealed favorable properties: oral bioavailability of 90%, plasma half-life (T₁/₂) of 8.2 hours, and sustained exposure (AUC = 15,745 h·ng/mL) [10], supporting its use in vivo.
Table 2: Biochemical and Cellular Profile of XMD17-109
Property | Value | Assay System |
---|---|---|
ERK5 Biochemical IC₅₀ | 162 ± 6 nM | In vitro kinase assay |
Cellular ERK5 Inhibition (EC₅₀) | 90 ± 30 nM (autophosphorylation) | EGF-stimulated HeLa cells |
AP-1 Transcriptional Inhibition (EC₅₀) | 4.2 ± 0.69 μM | GST-ERK5-transfected HEK293 luciferase reporter assay |
LRRK2[G2019S] IC₅₀ | 339 nM | In vitro kinase assay |
BRD4 Inhibition | Moderate (AlphaScreen IC₅₀ = 217 nM) | Binding assay |
Oral Bioavailability (Mice) | 90% | Pharmacokinetic analysis |
XMD17-109 was pivotal in elucidating ERK5’s paradoxical biology. Despite effectively inhibiting ERK5 kinase activity, it induces nuclear translocation and activates the ERK5 TAD, leading to transcription of genes like MEF2D [9]. This occurs via inhibitor-induced conformational changes in the kinase domain, exposing the NLS even without activation-loop phosphorylation [9]. Consequently, XMD17-109 exemplifies the limitations of kinase inhibitors in targeting ERK5, as TAD-mediated effects may counteract kinase inhibition. Nevertheless, XMD17-109 has utility in specific resistance contexts:
Table 3: Key Applications of XMD17-109 in Preclinical Research
Research Context | Key Findings | Model System |
---|---|---|
ERK5 Paradoxical Activation | Induces nuclear translocation and TAD-mediated transcription via kinase domain binding | HEK293 transfection assays |
NSCLC Osimertinib Resistance | Synergizes with osimertinib to enhance BIM expression and apoptosis; Overcomes acquired resistance | PC-9/HCC827 cells; Xenografts |
Inflammatory Signaling | Suppresses IL-6/IL-8 release in endothelial cells/monocytes; Reduces plasma cytokines in endotoxemic mice | HMVEC cells; Endotoxemic mice |
Compound Names in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7